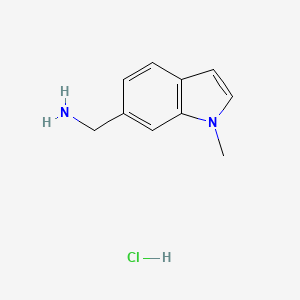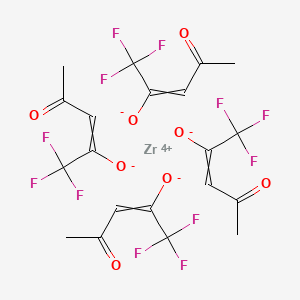
1-(9H-Fluoren-9-ylmethyl) 2-(2,3,4,5,6-pentafluorophenyl) pyrrolidine-1,2-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(9-Fluorenylmethoxycarbonyl)-L-proline pentafluorophenyl ester, commonly known as Fmoc-Pro-OPfp, is a derivative of L-proline. It is widely used in peptide synthesis due to its ability to protect amino groups during the synthesis process. The compound is characterized by its high purity and stability, making it a valuable reagent in various chemical and biological applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Fmoc-Pro-OPfp is synthesized through the reaction of N-(9-fluorenylmethoxycarbonyl)-L-proline with pentafluorophenol. The reaction typically involves the use of coupling agents such as dicyclohexylcarbodiimide (DCC) to facilitate the esterification process. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond .
Industrial Production Methods: In industrial settings, the production of Fmoc-Pro-OPfp follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large volumes of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Fmoc-Pro-OPfp primarily undergoes substitution reactions, particularly in the context of peptide synthesis. It reacts with amino groups to form stable amide bonds, protecting the amino group from unwanted side reactions during the synthesis process .
Common Reagents and Conditions: The common reagents used in reactions involving Fmoc-Pro-OPfp include bases such as piperidine, which is used to remove the Fmoc protecting group. The reactions are typically carried out in organic solvents such as dimethylformamide (DMF) or dichloromethane (DCM) under mild conditions to prevent degradation of the compound .
Major Products Formed: The major products formed from reactions involving Fmoc-Pro-OPfp are peptides with protected amino groups. The Fmoc group can be removed after the synthesis is complete, yielding the desired peptide with free amino groups .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Fmoc-Pro-OPfp is used extensively in solid-phase peptide synthesis. It allows for the sequential addition of amino acids to a growing peptide chain while protecting the amino groups from unwanted reactions .
Biology: In biological research, Fmoc-Pro-OPfp is used to synthesize peptides that can be used as probes or inhibitors in various biochemical assays. These peptides can help in studying protein-protein interactions and enzyme activities .
Medicine: In medicine, peptides synthesized using Fmoc-Pro-OPfp are used in the development of peptide-based drugs. These drugs can target specific proteins or receptors, offering a high degree of specificity and reduced side effects compared to traditional small-molecule drugs .
Industry: In the industrial sector, Fmoc-Pro-OPfp is used in the production of custom peptides for various applications, including cosmetics, food additives, and agricultural products .
Wirkmechanismus
The mechanism of action of Fmoc-Pro-OPfp involves the protection of amino groups through the formation of stable amide bonds. The Fmoc group is base-labile, meaning it can be removed under basic conditions, such as treatment with piperidine. This allows for the selective deprotection of amino groups during peptide synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- N-(9-Fluorenylmethoxycarbonyl)-L-alanine pentafluorophenyl ester
- N-(9-Fluorenylmethoxycarbonyl)-L-glycine pentafluorophenyl ester
- N-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine pentafluorophenyl ester
Uniqueness: Fmoc-Pro-OPfp is unique due to its specific use in protecting the amino group of L-proline, an amino acid with a secondary amine. This makes it particularly useful in the synthesis of peptides containing proline residues, which are known for their structural rigidity and influence on peptide conformation .
Eigenschaften
IUPAC Name |
1-O-(9H-fluoren-9-ylmethyl) 2-O-(2,3,4,5,6-pentafluorophenyl) pyrrolidine-1,2-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18F5NO4/c27-19-20(28)22(30)24(23(31)21(19)29)36-25(33)18-10-5-11-32(18)26(34)35-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQBLOHXKGUNWRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OC5=C(C(=C(C(=C5F)F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18F5NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{2-[3-(Trifluoromethyl)phenoxy]phenyl}prop-2-enoic acid](/img/structure/B12512832.png)


![sodium;(4R)-4-[(3R,5R,10S,12S,13R,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B12512847.png)
![2-[2-(2,4-dichlorophenyl)ethenyl]-1H-1,3-benzodiazole](/img/structure/B12512850.png)

![{2-[(4-Chlorophenyl)sulfanyl]-1-{2,7-dimethylimidazo[1,2-a]pyridin-3-yl}ethylidene}[(2,4-dichlorophenyl)methoxy]amine](/img/structure/B12512862.png)
![3-{4-[difluoro(phosphono)methyl]phenyl}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B12512866.png)
![N-{[1-Methyl-2-(4-methylpiperazin-1-YL)indol-3-YL]methylidene}hydroxylamine](/img/structure/B12512879.png)

![3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12512885.png)
![7-bromo-6-chloro-1H-benzo[d][1,2,3]triazole](/img/structure/B12512901.png)
